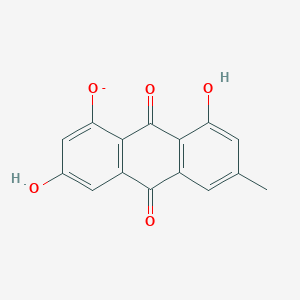

Emodin(1-)

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H9O5- |

|---|---|

Molecular Weight |

269.23 g/mol |

IUPAC Name |

3,8-dihydroxy-6-methyl-9,10-dioxoanthracen-1-olate |

InChI |

InChI=1S/C15H10O5/c1-6-2-8-12(10(17)3-6)15(20)13-9(14(8)19)4-7(16)5-11(13)18/h2-5,16-18H,1H3/p-1 |

InChI Key |

RHMXXJGYXNZAPX-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3[O-])O |

Origin of Product |

United States |

The Pivotal Role of Natural Compounds in Drug Discovery

The exploration of natural sources for medicinal agents is a practice that dates back to ancient times and continues to be a cornerstone of modern pharmaceutical research. nih.gov Natural products exhibit a remarkable structural diversity and biochemical specificity that is often unparalleled by synthetic molecules. scirp.org This inherent complexity allows them to interact with a wide array of biological targets, making them a fertile ground for the discovery of new drugs. researchgate.net

Historically, a significant percentage of all medicines have been either natural products or their semisynthetic derivatives. scirp.org Plant-derived natural products, in particular, remain a crucial resource in drug discovery and development, offering a plentiful supply of bioactive molecules with varied characteristics. mdpi.com The enduring importance of these compounds is underscored by the fact that many have been used in traditional medicine for centuries and are now being validated through rigorous scientific investigation for their therapeutic potential. mdpi.com

Emodin: a Focal Point of Scientific Inquiry

Emodin (B1671224) (1,3,8-trihydroxy-6-methylanthraquinone) is a bioactive compound found in the roots and leaves of various plants, including rhubarb, Polygonum cuspidatum, and Aloe vera. mdpi.comnih.govasclepius-biotech.com It has a long history of use in traditional Chinese medicine for a variety of ailments. mdpi.comnih.gov In recent decades, emodin has garnered significant attention from the scientific community due to its broad spectrum of pharmacological activities. nih.gov

Preclinical studies, both in vitro and in vivo, have demonstrated that emodin possesses a wide range of biological functions, including anti-inflammatory, anticancer, antiviral, antibacterial, and neuroprotective effects. nih.govfrontiersin.orgnih.gov This pleiotropic activity has made emodin a compelling subject for academic and preclinical investigations aimed at understanding its mechanisms of action and exploring its therapeutic potential across various disease models. worldscientific.comworldscientific.com

Detailed Research Findings on Emodin's Pharmacological Activities

The extensive body of research on emodin has elucidated its effects on numerous cellular and molecular pathways. These findings highlight the compound's potential as a multi-targeted therapeutic agent.

| Pharmacological Activity | Key Research Findings |

| Anticancer | Emodin has been shown to inhibit the proliferation of various cancer cell lines, including those of the lung, breast, liver, and colon. worldscientific.comnih.govnih.gov Its anticancer mechanisms involve inducing apoptosis (programmed cell death), inhibiting tumor angiogenesis (the formation of new blood vessels that feed a tumor), and suppressing metastasis (the spread of cancer cells). worldscientific.comworldscientific.com |

| Anti-inflammatory | Emodin exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.govasclepius-biotech.comnih.gov It has shown potential in models of arthritis, pancreatitis, and other inflammatory conditions. nih.govoup.com |

| Antiviral | Research has indicated that emodin exhibits antiviral activity against a range of viruses, including herpes simplex virus, coxsackievirus, and influenza A virus. nih.govresearchgate.net Studies have also explored its potential against coronaviruses, with some research suggesting it may interfere with the virus's ability to infect cells. nih.govmdpi.com |

| Metabolic Regulation | Emodin has been investigated for its role in regulating glucose and lipid metabolism. nih.govnih.gov Studies suggest it may improve insulin (B600854) sensitivity and have beneficial effects in models of diabetes and non-alcoholic fatty liver disease. nih.govresearchgate.net |

| Cardioprotective | Emodin has demonstrated protective effects on the cardiovascular system in various preclinical models. frontiersin.orgfrontiersin.org It has been shown to have anti-inflammatory, antioxidant, and anti-fibrotic effects in the context of cardiovascular disease. frontiersin.orgdntb.gov.ua |

A Historical Look at the Evolution of Emodin Research

Elucidation of Emodin Biosynthetic Pathways in Natural Producers

The biosynthesis of emodin in natural producers, particularly fungi and plants, is predominantly mediated by polyketide synthases (PKSs) and subsequent enzymatic transformations.

Polyketide Synthase (PKS) Dependent Mechanisms

The core of emodin biosynthesis initiates with the polyketide pathway, a common route for anthraquinone (B42736) production. This process begins with the iterative condensation of acetyl-CoA and malonyl-CoA molecules ontosight.ainih.govresearchgate.netnih.govfu-berlin.dersc.org.

In filamentous fungi, emodin is typically synthesized by non-reducing iterative type I Group V PKSs (nrPKSs) nih.govresearchgate.netrsc.org. These PKSs are distinctive as they often lack a thioesterase (TE) or Claisen-like cyclase (CLC) domain for product release, instead requiring the action of a discrete hydrolase, specifically a metallo-β-lactamase-type thioesterase (MbL-TE) nih.govresearchgate.netpnas.org. The PKS catalyzes the condensation of eight acetate (B1210297) units, leading to the formation of a linear octaketide intermediate nih.govnih.govrsc.org. This linear intermediate then undergoes cyclization to form the tricyclic core of atrochrysone (B1255113) carboxylic acid (ACA), which is considered the first enzyme-free intermediate in the pathway nih.govnih.govrsc.org.

In plants, the biosynthesis of anthranoids, including emodin, is proposed to be catalyzed by octaketide synthase (OKS), a member of the type III PKS enzyme superfamily nih.gov. These enzymes facilitate the iterative condensation of acetyl units from the decarboxylation of malonyl-CoA to a starter CoA ester, analogous to fatty acid biosynthesis nih.gov.

Enzymatic Transformations and Intermediate Characterization

Following the initial PKS-dependent condensation and cyclization, a series of enzymatic modifications transform the polyketide intermediate into emodin. The linear octaketide intermediate is converted to emodin anthrone (B1665570), often via atrochrysone, through a series of aldol-type condensations and dehydration reactions nih.gov. Oxidation of the central cyclohexadienone ring in emodin anthrone then yields emodin nih.govrsc.org.

Key enzymes involved in these transformations include:

Decarboxylases: Enzymes like ClaH (in Cladosporium fulvum) and MdpH (in Aspergillus nidulans) are responsible for decarboxylating atrochrysone carboxylic acid (ACA) to yield emodin anthrone or emodin pnas.orgresearchgate.net.

Anthrone Oxidases: Enzymes such as HypC and EncC (homologs of MdpH) are hypothesized to catalyze the oxidation of anthrones (e.g., endocrocin (B1203551) anthrone) to their corresponding anthraquinones (e.g., endocrocin) pnas.org. Similarly, emodin anthrone is oxidized to emodin rsc.org.

Cytochrome P450 Enzymes: These enzymes play crucial roles in hydroxylation and methylation reactions during the modification of the polyketide chain and its derivatives ontosight.aipsu.edu. For instance, cytochrome P450 1A1/2 has been implicated in the 2-hydroxylation of emodin psu.edu.

O-methyltransferases (OMTs): These enzymes are responsible for the methylation of emodin and its derivatives. For example, emodin O-methyltransferase (EOM) catalyzes the O-methylation of emodin to questin, which can then be converted back to emodin by a demethylation reaction ontosight.ainih.govmdpi.comresearchgate.net. Physcion (B1677767) is also formed by the methylation of emodin nih.govresearchgate.net.

The biosynthetic pathway involves compounds such as acetyl-CoA and malonyl-CoA as precursors, leading to intermediates like atrochrysone carboxylic acid and emodin anthrone, before the final formation of emodin ontosight.ainih.govnih.govrsc.orgpnas.org.

Genetic and Transcriptional Regulation of Emodin Biosynthesis

The production of emodin is tightly controlled by genetic and transcriptional regulatory mechanisms, influenced by both intrinsic and extrinsic factors.

Identification of Key Biosynthetic Genes and Enzyme Systems

Recent genomic advancements have facilitated the identification of gene clusters responsible for emodin biosynthesis, particularly in fungi. For example, in the marine-derived fungus Aspergillus favipes HN4-13, a specific emodin biosynthesis gene cluster has been deduced, including genes such as emoA, emoB, emoC, emoD (Cytochrome P450 monooxygenase), emoE, emoF (MβL-TE), emoG (PKS), emoH, emoI, emoJ (O-methyltransferases), emoK (proposed Laccase), and emoL (halogenase) mdpi.comresearchgate.netnih.gov. The polyketide synthase gene (emoG) and the metallo-β-lactamase-type thioesterase gene (emoF) are essential for the initial steps of polyketide formation and release mdpi.comresearchgate.netnih.gov.

In Aspergillus, genes like PhyG (Type I NR-PKS) and PhyF (β-lactamase) have been identified as putative genes in the emodin biosynthesis pathway, with their products converting to emodin through spontaneous reactions researchgate.net. Subsequent methylation of emodin to physcion is catalyzed by S-adenosyl-L-methionine dependent O-methyltransferases, such as PhyH researchgate.net.

The identification of such gene clusters allows for a deeper understanding of the enzymatic machinery governing emodin production.

Influence of Environmental and Hormonal Factors on Gene Expression

Emodin biosynthesis is highly responsive to various environmental stimuli and hormonal signals. Factors such as light, temperature, and nutrient availability significantly influence the rate and extent of emodin biosynthesis by regulating the expression of key genes in the polyketide pathway ontosight.aiontosight.aicabidigitallibrary.orgontosight.airesearchgate.net. For instance, seasonal variations can impact emodin levels in plants, with higher amounts detected in spring in Rheum undulatum leaves cabidigitallibrary.org. Nutrient availability also plays a role, as plants may reallocate resources, affecting secondary metabolite production cabidigitallibrary.org.

Hormonal regulation also plays a critical role. Plant hormones like auxins and cytokinins have been shown to influence emodin biosynthesis by modulating the expression of relevant genes ontosight.ai. Jasmonic acid and salicylic (B10762653) acid are also implicated in the regulation of emodin biosynthesis ontosight.ai.

Transcriptional regulation, involving transcription factors such as WRKY, MYB, and bHLH, controls the expression of genes involved in emodin biosynthesis ontosight.ai. Studies have shown that specific environmental factors can upregulate the transcriptional levels of these biosynthetic genes. For example, the addition of KH₂PO₄ in the fermentation of A. favipes HN4-13 significantly improved the transcription levels of various emo genes (e.g., emoA, emoB, emoD, emoF, emoG, emoH, emoI, emoJ, emoK, emoL), leading to enhanced emodin production mdpi.comresearchgate.netnih.gov.

The following table illustrates the relative mRNA transcription levels of key emo genes in A. favipes HN4-13 with KH₂PO₄ supplementation, indicating their upregulation over time researchgate.netnih.gov:

| Gene | Relative mRNA Transcription Level at 48h (Fold Increase) | Relative mRNA Transcription Level at 96h (Fold Increase) | Relative mRNA Transcription Level at 144h (Fold Increase) |

| emoA | Improved to a certain extent researchgate.net | Improved to a certain extent researchgate.net | Improved to a certain extent researchgate.net |

| emoB | Improved to a certain extent researchgate.net | Improved to a certain extent researchgate.net | Improved to a certain extent researchgate.net |

| emoD | Not specifically detailed, but upregulated mdpi.com | Not specifically detailed, but upregulated mdpi.com | Not specifically detailed, but upregulated mdpi.com |

| emoF | 1.27 researchgate.net | 1.72 researchgate.net | 1.35 researchgate.net |

| emoG | 1.27 researchgate.net | 1.72 researchgate.net | 1.35 researchgate.net |

| emoH | Improved to a certain extent researchgate.net | Improved to a certain extent researchgate.net | Improved to a certain extent researchgate.net |

| emoI | Improved to a certain extent researchgate.net | Improved to a certain extent researchgate.net | Improved to a certain extent researchgate.net |

| emoJ | 5.91 researchgate.net | 11.68 researchgate.net | 6.45 researchgate.net |

| emoK | 5.08 researchgate.net | 11.02 researchgate.net | 2.06 researchgate.net |

| emoL | 3.19 researchgate.net | 3.49 researchgate.net | 1.26 researchgate.net |

Note: "Improved to a certain extent" indicates upregulation without specific fold-increase values provided in the source for emoA, emoB, emoH, and emoI researchgate.net.

Strategies for Enhanced Emodin Production in Biological Systems

Given the growing interest in emodin, various strategies have been developed to enhance its production in biological systems, moving beyond traditional plant extraction methods.

One effective approach involves medium optimization in fermentation processes. For example, in submerged fermentation of Aspergillus favipes HN4-13, optimizing the concentrations of medium components such as soluble starch, KH₂PO₄, and FeSO₄·7H₂O significantly influenced emodin biosynthesis mdpi.com. The supplementation of KH₂PO₄, in particular, led to a substantial increase in emodin production (185.56 ± 4.39 mg/L), attributed to the upregulation of key enzyme genes in the polyketide pathway and changes in mycelial morphology mdpi.comnih.gov.

Metabolic engineering and synthetic biology offer powerful tools for enhanced emodin production. This involves reconstituting or optimizing the biosynthetic pathway in heterologous hosts. For instance, the emodin biosynthetic pathway has been successfully reconstituted in Saccharomyces cerevisiae mdpi.com. Similarly, the octaketide synthase gene from Polygonum cuspidatum (PcOKS) has been expressed in Escherichia coli and Arabidopsis thaliana, leading to the detection of emodin in the transgenic A. thaliana lines, confirming the enzyme's involvement in anthranoid biosynthesis nih.govoup.com. These efforts aim to create efficient and environmentally friendly platforms for large-scale emodin production, reducing reliance on wild plant resources mdpi.com.

Research findings indicate that screening high-emodin-producing fungi, such as Aspergillus ochraceus, can yield significant amounts of emodin (e.g., 1.453 mg/L), surpassing yields isolated from some medicinal materials mdpi.com. The construction of emodin biosynthetic production platforms through these strategies facilitates efficient and scalable production mdpi.com.

Microbial Fermentation Optimization for Emodin Yield

Microbial fermentation offers an efficient and cost-effective method for emodin production, overcoming limitations associated with plant extraction, such as long growth cycles and low yields. nih.govsemanticscholar.org Various fungi, including species from the genera Aspergillus and Penicillium, are known to biosynthesize emodin. nih.govnih.gov

Optimization of fermentation conditions is crucial to enhance emodin yield. This typically involves modifying culture medium components and fermentation parameters. nih.govajol.info

Research Findings on Microbial Fermentation Optimization:

A study focusing on the marine-derived fungus Aspergillus favipes HN4-13 demonstrated significant improvements in emodin production through medium optimization techniques, including Plackett-Burman design and central composite design. mdpi.comnih.govresearchgate.net

Table 1: Optimized Fermentation Conditions for Emodin Production by Aspergillus favipes HN4-13 mdpi.comnih.govresearchgate.net

| Parameter | Optimized Value |

| Soluble Starch | 59.3 g/L |

| Yeast Extract Paste | 10 g/L |

| Seawater Salt | 30 g/L |

| KH₂PO₄ | 1.04 g/L (initial) / 10 g/L (supplementation) |

| MgSO₄·7H₂O | 0.05 g/L |

| FeSO₄·7H₂O | 0.01 g/L |

| Seed Culture Duration | 24 hours |

| pH | 5 |

| Inoculum Size | 18% |

| Culture Temperature | 32 °C |

| Shaking Speed | 160 rpm/min |

| Culture Duration | 7 days |

Under these optimized conditions, the emodin production reached 132.40 ± 3.09 mg/L. mdpi.comnih.govresearchgate.net Further enhancement was achieved through a KH₂PO₄ supplementation strategy, increasing the yield to 185.56 ± 4.39 mg/L. mdpi.comnih.gov This represents a substantial increase compared to initial yields. mdpi.com The addition of KH₂PO₄ was found to upregulate the transcriptional level of genes within the emodin biosynthesis gene cluster. nih.govnih.gov

Another study on Aspergillus ochraceus optimized culture conditions, including carbon and nitrogen sources, inoculum volume, spore concentration, rotary velocity, pH, and temperature. ajol.info Optimal production was achieved at 32°C and pH 7.0, with a yield as high as 0.8% of the dry mass of A. ochraceus. ajol.info

Plant Cell Culture and Genetic Engineering Approaches for Biosynthesis

Plant cell culture provides an alternative for producing secondary metabolites like emodin, offering advantages such as production under controlled conditions, independence from seasonal variations, and potential for large-scale production. frontiersin.orgresearchgate.net The totipotency of plant cells allows for the regeneration of entire plants from small tissue samples, making it a powerful tool for genetic manipulation. ebsco.com

Plant Cell Culture Strategies:

Optimized Culture Conditions: Similar to microbial fermentation, optimizing the basal culture medium, pH, cell density, temperature, light quality and intensity, agitation, and aeration can significantly influence the yield of secondary metabolites in plant cell cultures. researchgate.net

Elicitation: The use of elicitors, such as salicylic acid (SA), methyl jasmonate (MJ), and ethephon, can activate specific biosynthetic pathways in plant cell cultures, leading to increased production of compounds like anthraquinones. snu.ac.kr For instance, SA elicitation in Aloe vera adventitious root cultures resulted in a 10-11 fold increase in aloe-emodin (B1665711) production. snu.ac.kr

Genetic Engineering Approaches:

Genetic engineering allows for precise modification of a plant's genetic code to introduce new traits or enhance the production of desired compounds. plantcelltechnology.com This involves manipulating gene expression, often through the overexpression of key enzyme genes or the knockdown/knockout of genes that divert intermediates to non-target substances. nih.gov

Overexpression of Biosynthetic Genes: By overexpressing genes encoding key enzymes in the emodin biosynthetic pathway, the metabolic flux towards emodin production can be increased.

Metabolic Pathway Engineering: This involves engineering entire metabolic pathways in plant chassis to improve the synthesis of secondary metabolites. nih.gov For example, the polyketide biosynthesis pathway, which leads to emodin, can be targeted for enhancement. snu.ac.kr

Agrobacterium-mediated Transformation: This common technique facilitates the transfer of desired genes into plant cells for genetic modification. ebsco.com

While plant cell cultures and genetic engineering offer significant potential for emodin biosynthesis, challenges remain, including the inherent complexity of plant metabolic regulation and the need for further research to fully understand and optimize these processes for high yields. frontiersin.orgnih.gov

Compound Names and PubChem CIDs

Design and Synthesis of Emodin Derivatives and Analogs for Research Purposes

Chemical modification of natural products like emodin is a common strategy in drug discovery to enhance their therapeutic efficacy researchgate.net. Emodin's structure provides ample opportunities for such modifications, focusing on its hydroxyl, methyl, and anthraquinone ring positions wikidata.org.

Emodin scaffolds have been synthetically modified by introducing various functional groups into the aromatic ring, including nitro (NO2), sulfo (SO3H), bromo (Br), and chloro (Cl) groups, which can also influence the compound's color guidetopharmacology.orgwikipedia.org. Researchers have synthesized 21 analogs through modifications to the hydroxyl and methyl groups, as well as the aromatic ring guidetopharmacology.org. Halogenation, particularly iodination, has been shown to improve emodin's antiviral activity; for instance, the iodinated emodin analogue E_3I exhibited anti-human coronavirus NL63 (HCoV-NL63) activity comparable to that of remdesivir (B604916) guidetopharmacology.org. Nitration of emodin with concentrated nitric acid in sulfuric acid has successfully yielded E-4NO2 (with four nitro groups) in 91% yield wikipedia.org.

Modifications at the C3 hydroxyl position have been explored, such as conversion to an ester group, exemplified by 3-acetyl emodin or 3-dimethyl carbamoyl (B1232498) emodin guidetopharmacology.org. The synthesis of emodin quaternary ammonium (B1175870) salt derivatives has resulted in compounds with notable anti-cancer activities against hepatoma cells researchgate.net. Furthermore, novel emodin alcohols have been prepared through O-alkylation and N-alkylation reactions utilizing nitrogen-containing heterocycles. Hydroxyl derivatives of emodin, including 2-hydroxyemodin, 4-hydroxyemodin, and 5-hydroxyemodin, have been synthesized as multi-target-directed ligands. A series of emodin derivatives incorporating amino acids via linkers of varying lengths and compositions have also been designed and synthesized researchgate.net.

The design of hybrid compounds that combine the emodin moiety with other structural units is a strategy to achieve synergistic pharmacological effects. Examples include the emodin-polyamine (emodin-PA) series and diphenylmethylpiperazine derivatives, known as the emoxyzine series. In the emoxyzine series, (R)-emoxyzine-2 demonstrated potent activity against SARS-CoV-2, with an EC50 value of 1.9 μM, comparable to the reference drug remdesivir.

Other hybrid approaches include the synthesis of aloe-emodin-coumarin hybrids, which have shown potential as antitumor agents; specifically, compound 5d in this series exhibited more potent antiproliferative activity than etoposide (B1684455) against several human tumor cell lines. An aloe-emodin derivative (AED) was synthesized by covalently attaching monomethyl succinate (B1194679) to the anthraquinone nucleus of aloe-emodin. Additionally, the aloe emodin-hydroxyethyl piperazine (B1678402) hybrid dihydrochloride (B599025) (AE-NPC) was developed to improve water solubility and antitumor activity mims.com. Piperazine-containing compounds derived from emodin have also exhibited potent activity against cancer cell lines, such as HeLa and A-549 cells.

Systematic Investigations of Structure-Activity Relationships (SAR) for Emodin and its Analogs

Systematic investigations of SAR are critical for elucidating how specific structural features of emodin and its analogs correlate with their biological activities guidetopharmacology.org. The inherent biological activity of anthraquinones, including emodin, is closely tied to their chemical structure fishersci.ca. Key functional groups, such as the hydroxyl, methyl, and carbonyl groups of emodin, are recognized as primary determinants of its biological activity fishersci.ca.

Research has established clear correlations between emodin's structural features and its diverse biological activities:

Antiviral Activity : Halogenation of emodin can improve its antiviral efficacy guidetopharmacology.org. Emodin itself can block the interaction between the SARS-CoV spike protein and angiotensin-converting enzyme 2 (ACE2), suggesting its potential as a lead therapeutic agent for SARS.

Anticancer/Antiproliferative Activity :

Modifications at the C3 position, such as converting the hydroxyl group to an ester, can impact cytotoxic activity guidetopharmacology.org. For instance, 3-dimethyl carbamoyl emodin was found to be less cytotoxic than emodin, indicating the importance of the C3 hydroxyl group for its cytotoxic effect.

Structural modifications to the side chain, including methyl, hydroxyl, and aryl ring groups, have been shown to improve anti-tumor activity researchgate.net.

Emodin quaternary ammonium salt derivatives exhibit significant anti-cancer activity against hepatoma cells researchgate.net.

The protein-tyrosine kinase (PTK) inhibitory activity of emodin analogs is believed to be a significant factor in their growth inhibitory effects on ras-transformed human lung and HER-2/neu-overexpressed human breast tumor cells. Conversely, substituting the 6-OH with an O-Me or the 8-OH with glucose can completely abolish cell-free PTK inhibitory activity. Emodin aldehyde (10) showed comparable PTK inhibitory activity to emodin, suggesting the aldehyde group as a potential linker for designing multi-substrate inhibitors.

For aloe-emodin derivatives, specific substituents like L-serine methyl ester, β-alanine ethyl ester, and 3-(2-aminoethyl) pyridine (B92270) have been identified as important for enhancing antitumor activities mims.com. Quantitative structure-activity relationship (QSAR) models indicate that physicochemical parameters such as steric and hydrophobic properties, and hydrogen bond donor and acceptor capabilities, influence antitumor properties.

Antioxidant Properties : Theoretical studies on emodin's antioxidant properties highlight the importance of the B ring and the 3-OH group. The removal of hydrogen from the 1-OH and 8-OH sites involves the cleavage of hydrogen bonds, leading to higher bond dissociation enthalpy (BDE) values.

The identification of pharmacophores and key functional groups is essential for rational drug design:

The hydroxyl groups and the methyl group in the emodin skeleton are consistently identified as crucial for its anti-MRSA activity guidetopharmacology.org.

The hydroxyl group at the C3 position of emodin has been specifically identified as a functional component contributing to its cytotoxic effect.

In the context of monoamine oxidase (MAO) inhibition and vasopressin V1A receptor antagonism, molecular docking simulations have revealed that hydroxyl groups at the C2, C4, and C5 positions of emodin derivatives are critical for interactions with prime residues, explaining their observed potency.

For PTK inhibitory activity, the presence of free hydroxyl groups at C6 and C8 is noted as important.

Table 1: Examples of Emodin Derivatives and Their Biological Activities

| Derivative Type / Modification | Position(s) Modified | Key Structural Feature | Biological Activity | Reference |

| Halogenated Emodin | Aromatic ring | Halogen (I, Br, Cl) | Enhanced antiviral (HCoV-NL63), enhanced anti-MRSA | guidetopharmacology.org |

| 3-Dimethyl Carbamoyl Emodin | C3-OH | Ester group | Reduced cytotoxicity compared to emodin (suggests C3-OH importance for cytotoxicity) | |

| Emodin Quaternary Ammonium Salt | Side chain | Quaternary ammonium | Significant anti-cancer (hepatoma cells) | researchgate.net |

| Emodin Alcohols | O-alkylation, N-alkylation | Nitrogen-containing heterocycles | Antimicrobial (e.g., against S. aureus) | |

| Hydroxy Emodin Derivatives | C2, C4, C5 | Hydroxyl groups | MAO inhibition, V1A receptor antagonism | |

| Emodin-Amino Acid Conjugates | Via linkers | Amino acid moiety | Anti-proliferative activities | researchgate.net |

| Emodin-Polyamine (emodin-PA) | Hybrid | Polyamine residue | Potential synergistic pharmacophore | |

| Emoxyzine | Hybrid | Diphenylmethylpiperazine | Potent anti-SARS-CoV-2 (EC50 = 1.9 μM for (R)-emoxyzine-2) | |

| Aloe-Emodin-Coumarin Hybrids | Hybrid | Coumarin moiety | Antitumor (Compound 5d more potent than etoposide) |

Table 2: Key Functional Groups and Their Role in Emodin's Biological Activities

| Functional Group / Structural Feature | Associated Biological Activity | Role / Importance | Reference |

| Hydroxyl groups (general) | Anti-MRSA, general biological activity | Crucial, key determinant | fishersci.caguidetopharmacology.org |

| Methyl group (general) | Anti-MRSA, general biological activity | Crucial, key determinant | fishersci.caguidetopharmacology.org |

| Carbonyl groups | General biological activity | Key determinant | fishersci.ca |

| C3-Hydroxyl group | Cytotoxicity | Functional component for cytotoxic effect | |

| C6-OH and C8-OH (free) | Protein-tyrosine kinase (PTK) inhibition | Important for activity; methylation abolishes activity | |

| Hydroxyl groups at C2, C4, C5 | MAO inhibition, V1A receptor antagonism | Interact with prime residues, influence potency | |

| Aromatic ring | Halogenation site for antiviral activity | Site for electrophilic substitution to enhance activity | wikipedia.org |

| Long aliphatic chain methoxy (B1213986) group (at C2) | Increased antibacterial properties | Enhances activity, depends on pH, polarizability, H-bond acceptors |

Advanced Analytical Methodologies for Emodin Quantification and Characterization in Research Matrices

Chromatographic Techniques for Emodin (B1671224) Separation and Detection

Chromatography is a cornerstone for the separation and quantification of Emodin from complex mixtures such as plant extracts and biological samples. Several chromatographic techniques have been optimized for this purpose. cabidigitallibrary.org

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most widely employed techniques for the analysis of Emodin and other anthraquinones. cabidigitallibrary.orgmdpi.com These methods offer high resolution, sensitivity, and reproducibility. researchgate.net

Reverse-phase HPLC is the predominant mode used for Emodin analysis, typically utilizing a C18 column. cabidigitallibrary.orgresearchgate.net The separation is achieved by a polar mobile phase, often a gradient mixture of an aqueous solution (containing modifiers like formic acid, acetic acid, or o-phosphoric acid) and an organic solvent such as methanol (B129727) or acetonitrile. nih.govmedjchem.comdigitellinc.comnih.gov Detection is commonly performed using a Diode Array Detector (DAD) or a Photodiode Array (PDA) detector, which allows for monitoring at multiple wavelengths. mdpi.comresearchgate.netmedjchem.com For Emodin, detection is often carried out at wavelengths around 289 nm or 436 nm. medjchem.comresearchgate.netscispace.com

UPLC, which uses smaller particle size columns (typically <2 µm), offers faster analysis times and improved resolution compared to conventional HPLC. cabidigitallibrary.org UPLC methods have been successfully developed for the simultaneous determination of Emodin and other anthraquinones in various plant materials. mdpi.com

Table 1: Examples of HPLC/UPLC Methods for Emodin Analysis

| Technique | Column | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| HPLC-DAD | Waters Symmetry C18 (4.6 x 250 mm, 5 µm) | Isocratic: 0.1% formic acid and 0.01% trifluoroacetic acid in water and methanol | DAD at 287 nm and 436 nm | Assay of Emodin | researchgate.netmedjchem.com |

| LC-DAD-MS | - | Gradient: 15% to 100% Acetonitrile in water | DAD at 425 nm | Analysis in food supplements and plant materials | nih.gov |

| UHPLC-PDA | ACQUITY UPLC® HSS T3 (2.1 × 100 mm, 1.8 µm) | - | PDA at 254 nm | Determination in Polygonum multiflorum | mdpi.com |

| HPLC-UV | C18 analytical column | Gradient: 0.1% o-phosphoric acid and methanol | UV at 254 nm | Quantification in Rhamnus petiolaris | nih.gov |

Thin-Layer Chromatography (TLC) and its high-performance variant (HPTLC) serve as valuable tools for the qualitative and quantitative analysis of Emodin. cabidigitallibrary.org These methods are noted for their simplicity, cost-effectiveness, and the ability to process multiple samples simultaneously. nih.gov HPTLC offers improved resolution and sensitivity over conventional TLC by using plates with smaller, more uniform particles. iipseries.org

For the separation of Emodin, silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase. nih.govnih.gov The mobile phase typically consists of a mixture of non-polar and polar solvents. A common system for separating Emodin and related anthraquinones is a mixture of toluene, ethyl acetate (B1210297), and formic acid. nih.gov Another system utilizes methanol, water, and formic acid on reversed-phase (RP-18) plates. researchgate.net Densitometric scanning is employed for quantification, with detection wavelengths often set around 263 nm or 445 nm. nih.govresearchgate.net

Research has demonstrated the successful application of HPTLC for the simultaneous estimation of Emodin and Aloe-emodin (B1665711) in various medicinal plants. nih.gov The method has been validated according to ICH guidelines, confirming its accuracy, precision, and robustness for quantitative analysis. nih.gov

The application of Gas Chromatography (GC) for the analysis of Emodin is less common than liquid chromatography due to the compound's low volatility and high polarity. sigmaaldrich.comnih.gov Direct analysis by GC is challenging, necessitating a derivatization step to convert Emodin into a more volatile and thermally stable form. sigmaaldrich.comresearchgate.netresearchgate.net

The most common derivatization technique is silylation, where the hydroxyl groups of Emodin are reacted with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form trimethylsilyl (B98337) (TMS) derivatives. sigmaaldrich.comnih.gov This process significantly increases the volatility of the analyte, making it amenable to GC analysis. researchgate.net Following derivatization, the TMS-Emodin can be separated on a GC column and detected, often by mass spectrometry (GC-MS). nih.gov This approach has been used for the determination of low levels of Emodin in various products. nih.gov

Spectroscopic Approaches in Emodin Structural Elucidation and Quantitative Analysis

Spectroscopic techniques are indispensable for the definitive structural confirmation of Emodin and are often coupled with chromatographic methods for enhanced analytical power.

Mass Spectrometry (MS) is a powerful tool for both identifying and quantifying Emodin, providing critical information about its molecular weight and structure. nih.gov When coupled with a separation technique like LC or GC, it forms a "hyphenated technique" that offers high sensitivity and specificity. nih.govresearchgate.netajprd.com

LC-MS is the most prominent hyphenated technique for Emodin analysis. nih.gov In a typical LC-MS setup, the effluent from the HPLC column is directed into the mass spectrometer. ajprd.com Electrospray ionization (ESI) is a commonly used soft ionization technique that generates molecular ions, such as the deprotonated molecule [M-H]⁻ for Emodin, which has a characteristic mass-to-charge ratio (m/z) of 269.1. nih.govnih.gov

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the parent ion. nih.govncsu.edu For Emodin ([M-H]⁻ at m/z 269.1), characteristic fragment ions are observed at m/z 241.1 (resulting from the loss of CO) and m/z 225.1 (resulting from a subsequent loss of a hydroxyl group or CHO₂). nih.govnih.gov These specific fragmentation patterns are used for unambiguous identification and can be employed in sensitive quantitative methods like multiple reaction monitoring (MRM).

GC-MS, following a derivatization step as described previously, is also utilized. nih.govnih.gov The mass spectrometer detects the TMS derivatives of Emodin, providing both separation and structural confirmation. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic compounds, including Emodin. slideshare.netjchps.comcore.ac.uk While chromatography and mass spectrometry can identify and quantify a known compound, NMR is used to confirm its precise atomic connectivity and stereochemistry.

¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) are the primary NMR techniques used. researchgate.net The ¹H NMR spectrum of Emodin shows distinct signals for the aromatic protons and the methyl group protons, with their chemical shifts providing information about their electronic environment. scispace.com Similarly, the ¹³C NMR spectrum reveals signals for each unique carbon atom in the molecule, including the carbonyl carbons and the hydroxyl- and methyl-substituted carbons. scispace.comspectrabase.com

Quantitative NMR (qNMR) has also been established as a reliable method for determining the purity of Emodin. koreamed.org This technique compares the integral of a specific analyte signal to that of a certified internal standard of known purity, allowing for a direct and accurate purity assessment without the need for an identical Emodin reference standard. koreamed.org For instance, the H-7 signal of Emodin has been used for quantification against an internal standard like dimethyl sulfone. koreamed.org

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Characterization

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are fundamental analytical techniques for the structural characterization and quantification of Emodin(1-). These methods provide insights into the molecule's electronic transitions and functional groups, respectively.

UV-Vis Spectroscopy is employed to identify the chromophoric system of the Emodin molecule. The anthraquinone (B42736) core of Emodin gives rise to characteristic absorption bands in the UV-Vis spectrum. In a methanol solvent, Emodin typically exhibits a broad absorption band between 200 and 400 nm. Specific maxima of absorption (λmax) are consistently reported, which are crucial for both qualitative identification and quantitative analysis based on the Beer-Lambert Law. researchgate.net Studies have identified key absorbance peaks at approximately 260 nm, 299 nm, and a distinct peak in the visible region at 437 nm. The peak at 437 nm is often considered the maximum UV absorption wavelength for quantification purposes. Another absorbance peak has also been noted at 233 nm. aatbio.com The UV-Vis spectrum of Emodin can be influenced by its interaction with other molecules; for instance, when Emodin interacts with DNA, a decrease in absorption at around 440 nm with a red shift is observed, suggesting an intercalating binding mode. nih.gov

Infrared (IR) Spectroscopy , particularly Fourier Transform Infrared (FTIR) spectroscopy, is utilized to identify the specific functional groups present in Emodin. nih.govlmaleidykla.lt The resulting spectrum is a unique molecular fingerprint that reveals the vibrational modes of its bonds. The analysis of the IR spectrum of Emodin allows for the characterization of its key structural features, such as the hydroxyl (-OH) and carbonyl (C=O) groups. Theoretical calculations using density functional theory (DFT) have shown a good correlation with experimental FTIR spectra, aiding in the precise assignment of vibrational modes. lmaleidykla.lt Characteristic peaks in the IR spectrum of Emodin include a notable band around 3400 cm⁻¹ attributed to -OH group vibrations. researchgate.net The spectrum also shows a characteristic peak for C=O stretching at approximately 1664 cm⁻¹, and peaks for O=C-C skeletal ring stretching vibrations have been assigned at 1479 cm⁻¹ and 1273 cm⁻¹. researchgate.net

Table 1: UV-Vis Spectral Data for Emodin(1-) in Methanol

| Wavelength (λmax) | Reference(s) |

|---|---|

| 233 nm | aatbio.com |

| 260 nm | |

| 299 nm | |

| 437 nm | researchgate.net |

Table 2: Key Infrared (IR) Absorption Bands for Emodin(1-)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference(s) |

|---|---|---|---|

| ~3400 cm⁻¹ | -OH stretching | Hydroxyl | researchgate.net |

| 1664 cm⁻¹ | C=O stretching | Carbonyl | researchgate.net |

| 1479 cm⁻¹ | O=C-C stretching | Skeletal Ring | researchgate.net |

| 1273 cm⁻¹ | O=C-C stretching | Skeletal Ring | researchgate.net |

Electrochemical and Bioanalytical Methods for Emodin in Experimental Systems

Electrochemical techniques offer a sensitive, simple, and low-cost approach for the analysis of Emodin(1-). researchgate.net These methods are based on the redox properties of the Emodin molecule and are well-suited for studying its behavior in various experimental matrices, including bioanalytical applications such as its interaction with DNA. nih.govresearchgate.net

Cyclic Voltammetry (CV) is a widely used technique to investigate the electrochemical behavior of Emodin. researchgate.net When analyzed at a glassy carbon electrode (GCE), Emodin displays a pair of quasi-reversible redox peaks. researchgate.net In a buffer solution (0.05M NH₃-NH₄Cl in 50% ethanol, pH 7.2), these peaks appear at potentials of approximately -0.688 V (reduction) and -0.628 V (oxidation) at a scan rate of 100 mV/s. researchgate.net An additional irreversible anodic peak, characteristic of Emodin, can be observed at -0.235 V. researchgate.net The currents generated from these peaks are linearly related to the concentration of Emodin, allowing for its quantification. researchgate.net The rotating ring-disk electrode (RRDE) method, an advancement of cyclovoltammetry, has also been used to provide more quantitative results for determining the antioxidant properties of Emodin by studying its interaction with superoxide (B77818) radicals. nih.gov

Differential Pulse Voltammetry (DPV) is another sensitive electrochemical method applied to the study of Emodin. nih.gov DPV has been instrumental in bioanalytical studies, particularly for investigating the interaction between Emodin and DNA. nih.gov When DNA is added to a solution containing Emodin, the peak potentials in the differential pulse voltammogram shift to more positive values, and the peak currents decrease. nih.gov This phenomenon indicates that Emodin interacts with DNA, likely by intercalating into the double helix structure. nih.gov The decrease in the peak current is proportional to the concentration of DNA, which provides a basis for quantifying DNA-Emodin interactions. nih.gov

These electrochemical methods serve as powerful bioanalytical tools. By monitoring changes in the voltammetric response of Emodin upon interaction with biological molecules like DNA, researchers can elucidate binding mechanisms and determine binding constants. nih.govnih.gov

Table 3: Electrochemical Methods for Emodin(1-) Analysis

| Technique | Electrode | Key Findings | Application | Reference(s) |

|---|---|---|---|---|

| Cyclic Voltammetry (CV) | Glassy Carbon Electrode (GCE) | Quasi-reversible redox peaks at Ep1=−0.688V and Ep2=−0.628V; Irreversible anodic peak at Ep3=−0.235V. | Quantification of Emodin. | researchgate.net |

| Differential Pulse Voltammetry (DPV) | Glassy Carbon Electrode (GCE) | Peak currents decrease and potentials shift upon addition of DNA. | Study of Emodin-DNA interaction. | nih.gov |

| Rotating Ring-Disk Electrode (RRDE) | Not specified | Allows for quantitative determination of antioxidant scavenging activity. | Investigating antioxidant effects on superoxide radicals. | nih.gov |

Molecular and Cellular Mechanisms of Emodin Action in Preclinical Models

Modulation of Intracellular Signaling Pathways by Emodin (B1671224)

Emodin's Effects on Oxidative Stress Response Pathways (e.g., Nrf2, ROS)

Emodin demonstrates a dualistic effect on oxidative stress, acting as both a reactive oxygen species (ROS) generator in certain contexts and an antioxidant in others. In various cancer cell lines, Emodin can induce the generation of ROS, which contributes to its cytotoxic effects and triggers cell death. For instance, in human neuroblastoma IMR-32 cells and human tongue squamous cancer SCC-4 cells, Emodin treatment at concentrations typically ranging from 10–30 µM leads to a direct increase in intracellular ROS content mdpi.comiiarjournals.org. This Emodin-induced ROS generation is often linked to mitochondrial damage and subsequent apoptotic processes, and these effects can be counteracted by pretreatment with antioxidants such as N-acetylcysteine mdpi.comiiarjournals.orgspandidos-publications.com.

Conversely, Emodin also exhibits significant antioxidant properties. It has been shown to alleviate oxidative stress in various non-cancerous or disease models. In chondrocytes, Emodin inhibits hydrogen peroxide (H2O2)-induced ROS production and activates the Nrf2/NQO1/HO-1 pathway. This activation promotes the nuclear translocation of Nrf2, leading to increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby attenuating oxidative damage nih.gov. Similarly, Emodin has been observed to inhibit ROS generation induced by zinc in SH-SY5Y neuroblastoma cells, contributing to neuroprotection frontiersin.org. In human renal tubular epithelial cells (HK-2) subjected to hypoxia/reoxygenation injury, Emodin significantly reduced levels of ROS and malondialdehyde (MDA) while enhancing the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) spandidos-publications.com. Furthermore, in a mouse model of myocardial fibrosis, Emodin significantly decreased myocardial ROS levels, indicating its role in mitigating oxidative stress-induced cardiac damage tandfonline.com. Emodin can also suppress the generation of reactive oxygen species and intracellular ferrous ions induced by Erastin in PC12 cells, highlighting its role in ferroptosis inhibition tandfonline.com.

Table 1: Emodin's Effects on Oxidative Stress Markers and Pathways

| Cell/Model System | Emodin Concentration/Context | Key Effect on Oxidative Stress | Associated Pathway/Mechanism | Citation |

| IMR-32 neuroblastoma cells | 10–20 µM | Increases ROS | Triggers apoptosis via ROS and NO | mdpi.com |

| SCC-4 tongue cancer cells | 30 µM | Increases ROS | Leads to mitochondrial damage and apoptosis | iiarjournals.org |

| Chondrocytes | H2O2-induced oxidative stress | Inhibits ROS production | Upregulates Nrf2/NQO1/HO-1 pathway, Nrf2 nuclear translocation | nih.gov |

| SH-SY5Y cells | Zinc-induced oxidative stress | Inhibits ROS generation | Reestablishes mitochondrial membrane potential | frontiersin.org |

| HK-2 renal tubular cells | Hypoxia/Reoxygenation | Decreases ROS, MDA | Increases SOD, CAT, GPx activities | spandidos-publications.com |

| Myocardial fibrosis (mouse model) | Preclinical | Decreases ROS levels | Alleviates oxidative stress damage | tandfonline.com |

| PC12 cells | Erastin-induced ferroptosis | Suppresses ROS, ferrous ions | Activates UQCRC1 protein, stabilizes mitochondrial complex III | tandfonline.com |

| Macrophages | LPS/nigericin stimulated | Suppresses mtROS production | Enhances FUNDC1-mediated mitophagy | ijbs.com |

Emodin's Modulation of Cell Proliferation and Cell Cycle Progression

Emodin is a potent inhibitor of cell proliferation across a wide range of cancer cell lines and preclinical models. Its antiproliferative effects are often dose- and time-dependent spandidos-publications.commdpi.com. Studies have shown that Emodin effectively inhibits the growth of various cancer cells, including those from HER-2/neu-overexpressing breast cancer, hepatoma, leukemia, lung cancer, human neuroblastoma (IMR-32), human hepatocellular carcinoma (HepaRG), and B16F10 melanoma cells mdpi.comresearchgate.netspandidos-publications.commdpi.comnih.govmdpi.com. In preclinical models, Emodin has been observed to reduce primary breast cancer tumor growth and metastasis by decreasing proliferation and enhancing apoptosis researchgate.net.

A key mechanism underlying Emodin's antiproliferative activity is its ability to modulate cell cycle progression, leading to cell cycle arrest at specific phases. For instance:

In human hepatocellular carcinoma HepaRG cells, Emodin blocks cell cycle progression in both the S and G2/M phases spandidos-publications.com.

In A549 cells, Emodin triggers G2/M phase arrest by modulating the expression of cyclins and cyclin-dependent kinases researchgate.netmdpi.com.

In MCF-7 human breast cancer cells, Emodin arrests the cell cycle in the G0/G1 phase mdpi.com.

In SH-SY5Y neuroblastoma cells, Emodin induces S phase arrest researchgate.net.

In mouse splenocytes, Emodin significantly reduces the progression of cells to the S + G2/M phase tandfonline.com.

Table 2: Emodin's Effects on Cell Proliferation and Cell Cycle Progression

| Cell Line/Model System | Emodin Concentration/Context | Effect on Proliferation | Cell Cycle Arrest Phase | Citation |

| HER-2/neu-overexpressing breast cancer, hepatoma, leukemia, lung cancer | Preclinical | Inhibits proliferation | Not specified | mdpi.com |

| IMR-32 neuroblastoma cells | 10–20 µM | Decreases cell viability | Not specified | mdpi.com |

| HepaRG hepatocellular carcinoma cells | Dose- and time-dependent | Inhibits cell growth | S and G2/M phases | spandidos-publications.com |

| B16F10 melanoma cells | Preclinical | Suppresses proliferation | Not specified | nih.govresearchgate.net |

| A549 cells | Preclinical | Inhibits cell growth | G2/M phase | researchgate.netmdpi.com |

| MCF-7 human breast cancer cells | 20 and 40 µM | Impedes cell division | G0/G1 phase | mdpi.com |

| SH-SY5Y cells | Preclinical | Suppresses proliferation | S phase | researchgate.net |

| Mouse splenocytes | 100 µM | Reduces proliferation | S + G2/M phases | tandfonline.com |

Transcriptional and Epigenetic Regulation by Emodin

Emodin exerts its molecular effects by influencing gene expression and epigenetic modifications. At the transcriptional level, Emodin can modulate the expression of various genes involved in cellular processes such as inflammation, apoptosis, and cell growth. For instance, in chondrocytes, Emodin downregulates the expression of matrix metalloproteinase (MMP)3 and MMP13, which are involved in extracellular matrix degradation nih.gov. In human neuroblastoma IMR-32 cells, Emodin can attenuate the expression of p53 and p21, which are key regulators in apoptotic signaling mdpi.com. In HepaRG cells, Emodin upregulates pro-apoptotic proteins like p53, p21, Bax, cyclin E, cleaved caspase-3, 8, and 9, and cleaved poly(ADP-ribose)polymerase (PARP), while simultaneously downregulating anti-apoptotic proteins such as Bcl-2, cyclin A, and CDK2 spandidos-publications.com.

Emodin is also known to inhibit the NF-κB signaling pathway, thereby suppressing the production of pro-inflammatory cytokines like TNF-α and IL-6 ijbs.comnih.govplos.org. This inhibition occurs at the transcriptional level and contributes to its anti-inflammatory and anti-metastatic effects plos.org. Furthermore, Emodin can regulate the expression of integrin-linked kinase (ILK) protein through the activation of AMP-activated protein kinase (AMPK) mdpi.com.

Beyond direct transcriptional control, recent studies highlight Emodin's potential in epigenetic regulation. Emodin can suppress the growth of pancreatic cancer cells (PANC-1) by inhibiting the expression of DNA methyltransferases (DNMT1, DNMT3a, and DNMT3b). This inhibition leads to the demethylation of promoters for tumor-suppressor genes, including P16, Ras association domain family 1 isoform A (RASSF1A), and preproenkephalin (ppENK), thereby enhancing their transcription nih.gov. Moreover, Emodin has been shown to inversely regulate a subset of genes involved in macrophage polarization (e.g., M1-related TNFα, CXCL2, CXCL10, and M2-related MRC1, YM1) by preventing changes in H3K27 trimethylation (H3K27m3) and H3K27 acetylation (H3K27ac) at their promoter regions nih.govnih.gov. This indicates Emodin's ability to differentially affect various signaling pathways depending on the cellular microenvironment and its role in regulating macrophage memory nih.gov. Emodin can also enhance H3K27 trimethylation in bladder cancer cells amegroups.org.

Emodin's Effects on Mitochondrial Dynamics and Function

Mitochondria are central to cellular energy production and apoptosis, and Emodin significantly impacts their dynamics and function. A consistent finding in various cancer cell lines is that Emodin induces a loss of mitochondrial membrane potential (MMP or ΔΨm) mdpi.comiiarjournals.orgspandidos-publications.com. This disruption is observed in IMR-32 neuroblastoma cells, SCC-4 tongue squamous cancer cells, and HepaRG hepatocellular carcinoma cells, and is often associated with increased ROS generation and the initiation of apoptosis mdpi.comiiarjournals.orgspandidos-publications.com.

Emodin can also act as a mitochondrial uncoupler, leading to a decrease in mitochondrial membrane potential, an increase in oxygen consumption, and elevated oxidative stress nih.govresearchgate.netoncotarget.com. This uncoupling effect can significantly decrease mitochondrial maximal respiration, spare respiratory capacity, and ATP production, while simultaneously increasing proton leakage frontiersin.orgresearchgate.netfrontiersin.org. Emodin has been shown to inhibit the expression and activity of proteins within the mitochondrial respiratory chain frontiersin.orgfrontiersin.org. The mitochondrial dysfunction induced by Emodin can, in turn, lead to an excessive production of ROS frontiersin.org. Emodin can also reduce ATP synthesis by lowering the mitochondrial membrane potential scispace.com.

Beyond energy metabolism, Emodin influences mitochondrial dynamics, which refers to the continuous fusion and fission of mitochondria. In models of renal ischemia-reperfusion injury, Emodin prevents excessive mitochondrial fission and helps restore the balance of mitochondrial dynamics. This is achieved by inhibiting the phosphorylation of dynamin-related protein 1 (DRP1) at Ser616, a key regulator of mitochondrial fission nih.govnih.gov.

Furthermore, Emodin enhances mitophagy, the selective autophagic clearance of damaged mitochondria. In macrophages, Emodin significantly decreases the accumulation of uncleared damaged mitochondria and enhances mitophagy, thereby suppressing mitochondrial ROS production and preserving mitochondrial integrity ijbs.commedsci.org. This process involves the promotion of FUNDC1-mediated mitophagy ijbs.com. Emodin's impact on mitochondrial function also extends to its ability to target mitochondrial cyclophilin D (CyPD) to induce apoptosis in HepG2 cells, indicating CyPD's involvement in Emodin-induced apoptotic pathways nih.gov.

Table 3: Emodin's Effects on Mitochondrial Dynamics and Function

| Cell/Model System | Emodin Effect on Mitochondria | Associated Mechanism/Outcome | Citation |

| IMR-32, SCC-4, HepaRG cancer cells | Induces loss of mitochondrial membrane potential (ΔΨm) | Associated with ROS generation and apoptosis | mdpi.comiiarjournals.orgspandidos-publications.com |

| Preclinical models | Acts as a mitochondrial uncoupler | Decreases ΔΨm, increases oxygen consumption, elevates oxidative stress | nih.govresearchgate.netoncotarget.com |

| Liver cells (rats) | Decreases maximal respiration, ATP production, spare respiratory capacity | Interferes with fatty acid β-oxidation, TCA cycle, OXPHOS | frontiersin.orgfrontiersin.org |

| Renal ischemia-reperfusion injury (mouse/cell models) | Prevents mitochondrial fission, restores dynamics | Inhibits DRP1 phosphorylation at Ser616 | nih.govnih.gov |

| Macrophages | Enhances mitophagy | Suppresses mtROS production, preserves mitochondrial integrity | ijbs.commedsci.org |

| HepG2 cells | Targets mitochondrial cyclophilin D (CyPD) | Induces apoptosis | nih.gov |

| Various cells | Reduces ATP synthesis | Lowers mitochondrial membrane potential | scispace.com |

Emodin's Influence on Cellular Metabolism and Bioenergetics

Emodin significantly influences cellular metabolism and bioenergetics, particularly impacting ATP production and glucose utilization. A notable effect of Emodin is its ability to decrease cellular adenosine (B11128) triphosphate (ATP) levels, especially in cancer cells like B16F10 melanoma cells nih.govresearchgate.net. This reduction is attributed to Emodin's function as a mitochondrial uncoupler, which dissipates the proton gradient required for ATP synthesis via oxidative phosphorylation nih.govresearchgate.net. This effect is particularly pronounced in cancer cells exhibiting a prominent "Warburg effect" (a shift towards glycolysis even in the presence of oxygen), as their poor glycolytic reserve makes them less capable of compensating for the decreased mitochondrial ATP production nih.gov.

Emodin's metabolic influence extends to inhibiting glucosidase absorption and strengthening L-type calcium channels, which are relevant to glucose homeostasis nih.gov. While promoting glycolysis in some instances, Emodin can also reduce the expression of proteins and genes involved in glycolysis in others mdpi.com. Furthermore, Emodin has been shown to interfere with key mitochondrial metabolic pathways, including fatty acid β-oxidation, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation (OXPHOS), by targeting proteins such as acadvl and complex IV frontiersin.orgfrontiersin.org. In renal cancer cells, Emodin has been reported to induce necroptosis and inhibit glycolysis by enhancing ROS production mdpi.com. Emodin has also been shown to improve myocardial energy metabolism frontiersin.org.

Table 4: Emodin's Effects on Cellular Metabolism and Bioenergetics

| Cell/Model System | Emodin Effect on Metabolism/Bioenergetics | Associated Mechanism/Outcome | Citation |

| B16F10 melanoma cells | Decreases cellular ATP levels | Functions as a mitochondrial uncoupler, poor glycolytic reserve in cancer cells | nih.govresearchgate.net |

| 3T3-L1 adipocytes | Increases glycolysis, glucose metabolism | Mediated by AMPK signaling pathway | nih.govunimi.it |

| Diabetic animal models | Enhances glucose utilization, alleviates insulin (B600854) resistance | Inhibits glucosidase absorption, strengthens L-type calcium channels | nih.gov |

| Liver (rats) | Interferes with fatty acid β-oxidation, TCA cycle, OXPHOS | Targets acadvl and complex IV | frontiersin.orgfrontiersin.org |

| Renal cancer cells | Inhibits glycolysis | Enhances ROS, induces necroptosis | mdpi.com |

| Myocardial cells | Improves energy metabolism | Preclinical | frontiersin.org |

Preclinical Investigations of Emodin in Disease Pathophysiology: in Vitro and Animal Models

Emodin's Anti-neoplastic Research in Cellular and Animal Models

Emodin (B1671224), a naturally occurring anthraquinone (B42736), has been the subject of extensive preclinical research to evaluate its potential as an anti-cancer agent. Studies utilizing both cancer cell lines and animal models have demonstrated its capacity to interfere with multiple facets of tumor development and progression, including proliferation, metastasis, and angiogenesis.

In vitro studies have consistently shown that emodin exerts anti-proliferative effects across a diverse range of cancer cell lines. This activity is often dose- and time-dependent. For instance, in ovarian cancer, emodin has been shown to induce cytotoxicity and inhibit proliferation in SK-OV-3, A2780, and PA-1 cell lines. Similarly, its inhibitory effect on the proliferation of MCF-7 human breast cancer cells has been documented to be both time- and concentration-dependent. Research on human colon cancer cell lines, including HCT116, SW480, SNU-C2A, and SNU-C5, also revealed significant dose-dependent anti-proliferative effects, particularly in the HCT116 cell line. The mechanisms underlying this anti-proliferative activity are multifaceted and involve the modulation of key cellular pathways. One identified mechanism is the downregulation of fatty acid synthase (FASN) protein expression, a key enzyme in lipogenesis that is often overexpressed in cancer cells and supports their proliferation.

| Cancer Type | Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Ovarian Cancer | SK-OV-3, A2780, PA-1 | Induced cytotoxicity and inhibited proliferation. | nih.gov |

| Breast Cancer | MCF-7 | Inhibited cell proliferation in a time- and dose-dependent manner. | |

| Colon Cancer | HCT116, SW480, SNU-C2A, SNU-C5 | Exerted a significant dose-dependent anti-proliferative effect, especially in HCT116 cells. | semanticscholar.org |

Emodin has demonstrated the ability to attenuate tumor cell metastasis and angiogenesis in both in vitro and in vivo settings. spandidos-publications.comresearchgate.net Its anti-metastatic effects are partly attributed to its capacity to inhibit the epithelial-mesenchymal transition (EMT), a critical process for cancer cell migration and invasion. nih.gov In ovarian cancer cells, emodin treatment led to the downregulation of N-cadherin and vimentin (B1176767) and the upregulation of E-cadherin, key protein markers of EMT. nih.gov Furthermore, emodin has been found to inhibit the breakdown of the extracellular matrix by targeting matrix metalloproteinases (MMPs). researchgate.net

The anti-angiogenic properties of emodin are linked to its interference with vascular endothelial growth factor (VEGF) signaling. tandfonline.com Studies in breast cancer models have shown that emodin can inhibit angiogenesis and metastasis by downregulating the activity of Runx2, a transcription factor that in turn leads to the inhibition of MMPs and vascular endothelial growth factor receptor 2 (VEGFR-2). spandidos-publications.comresearchgate.net In animal models, emodin treatment has been associated with reduced microvessel density in tumors, indicating a direct inhibition of new blood vessel formation. researchgate.nettandfonline.com For example, in a xenograft model of human ovarian cancer, emodin significantly inhibited tumor growth, which was consistent with its anti-proliferative effects observed in vitro. nih.gov

The tumor microenvironment (TME) plays a crucial role in cancer progression, with tumor-associated macrophages (TAMs) being a key component. Research indicates that emodin can modulate the TME by targeting these immune cells. nih.govnih.gov Specifically, emodin has been shown to reduce the accumulation of protumorigenic M2-like macrophages within the TME of colorectal cancer. nih.gov By decreasing the M2/M1 macrophage ratio, emodin helps to shift the balance from a tumor-promoting to a tumor-suppressing microenvironment. nih.gov

In models of breast cancer lung metastasis, emodin was found to suppress metastasis by inhibiting the recruitment and subsequent M2 polarization of macrophages in the lungs. nih.gov It can also inhibit macrophage migration toward tumor-conditioned medium in vitro. nih.gov Further studies have revealed that emodin can bi-directionally regulate the activation of macrophages, suppressing excessive responses to both M1 and M2 stimuli, thereby potentially restoring macrophage homeostasis. This modulation of TAMs leads to downstream effects such as increased T-cell activation and decreased angiogenesis.

A significant area of preclinical research has focused on emodin's ability to sensitize cancer cells to conventional chemotherapeutic agents, potentially overcoming drug resistance. nih.govnih.gov Emodin has been shown to enhance the cytotoxicity of drugs such as cisplatin (B142131), paclitaxel (B517696), doxorubicin (B1662922), and gemcitabine (B846) across various cancer types. spandidos-publications.comnih.govnih.govmdpi.com

In non-small cell lung cancer (NSCLC) cells, emodin enhances the antitumor effects of paclitaxel both in vitro and in vivo. nih.gov It has also been shown to increase the sensitivity of NSCLC cells to cisplatin by downregulating the expression of P-glycoprotein (Pgp), a protein associated with multidrug resistance. semanticscholar.org Similarly, in paclitaxel-resistant human ovarian cancer cells, emodin enhanced sensitivity to the drug through the downregulation of P-glycoprotein, XIAP, and survivin. nih.gov In prostate cancer, emodin sensitizes cells to cisplatin by inducing reactive oxygen species (ROS) production and downregulating multidrug resistance 1 (MDR1) and hypoxia-inducible factor-1 (HIF-1). The combination of emodin with gemcitabine has also been shown to efficiently suppress tumor growth in pancreatic cancer models. spandidos-publications.com

| Cancer Type | Chemotherapeutic Agent | Observed Effect of Emodin Combination | Reference(s) |

|---|---|---|---|

| Non-Small Cell Lung Cancer (NSCLC) | Paclitaxel | Enhanced antitumor effects in vitro and in vivo. | nih.gov |

| Non-Small Cell Lung Cancer (NSCLC) | Cisplatin | Increased sensitivity by downregulating P-glycoprotein expression. | semanticscholar.org |

| Ovarian Cancer (paclitaxel-resistant) | Paclitaxel | Enhanced sensitivity via downregulation of P-glycoprotein, XIAP, and survivin. | nih.gov |

| Prostate Cancer | Cisplatin | Increased sensitivity via ROS production and downregulation of MDR1 and HIF-1. | |

| Pancreatic Cancer | Gemcitabine | Efficiently suppressed tumor growth in animal models. | spandidos-publications.com |

| Breast Cancer | Doxorubicin | Increased sensitivity and DNA damage in cancer cells. | mdpi.com |

Emodin Research in Inflammatory and Immunomodulatory Models

Beyond its direct anti-neoplastic effects, emodin has been investigated for its immunomodulatory and anti-inflammatory properties in various preclinical models.

Emodin demonstrates significant immunomodulatory effects by directly influencing the function of various immune cells and their production of signaling molecules called cytokines. In in vitro studies using concanavalin (B7782731) A-stimulated mouse splenocytes, emodin was found to significantly reduce cell proliferation. nih.gov

The compound also modulates the balance of T-helper (Th) cell responses. It has been shown to decrease the production of pro-inflammatory Th1 cytokines, such as Interleukin-2 (IL-2), Interferon-gamma (IFNγ), and Tumor Necrosis Factor-alpha (TNFα), as well as Th17 cytokines like IL-6 and IL-17. nih.gov Conversely, emodin treatment can induce the production of anti-inflammatory Th2 (IL-4) and regulatory T cell (Treg) cytokines (IL-10). nih.gov This suggests that emodin can shift the immune response from a pro-inflammatory state towards an anti-inflammatory or regulatory state. Further research has shown that emodin can suppress T-cell proliferation and hinder the maturation of dendritic cells, which are crucial for initiating adaptive immune responses.

Emodin's Anti-inflammatory Activities in Non-Human Animal Models

Emodin has demonstrated significant anti-inflammatory effects across various preclinical animal models. In studies of acute lung injury (ALI), emodin treatment has been shown to effectively reduce the severity of lung damage. A meta-analysis of 21 preclinical trials revealed that emodin significantly lowered lung injury scores, wet-to-dry weight ratios, and myeloperoxidase (MPO) levels, which are indicative of neutrophil infiltration. nih.gov Furthermore, emodin treatment downregulated the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.gov

In the context of neuroinflammation, particularly in models of multiple sclerosis such as experimental autoimmune encephalomyelitis (EAE), emodin has shown therapeutic potential. nih.gov Studies in EAE rat models demonstrated that emodin alleviates clinical symptoms, reduces inflammatory cell infiltration, and limits demyelination. nih.gov The mechanism appears to be linked to the inhibition of microglial activation and the NLRP3 inflammasome pathway. nih.gov Research using mouse splenocytes stimulated with concanavalin A also indicated that emodin can shift the cytokine balance from a pro-inflammatory (Th1/Th17) to an anti-inflammatory (Th2/Treg) profile. researchgate.net This involves reducing the production of IL-2, IFNγ, TNFα, IL-6, and IL-17, while increasing anti-inflammatory cytokines like IL-4 and IL-10. researchgate.net

Table 1: Summary of Emodin's Anti-inflammatory Effects in Animal Models

| Animal Model | Key Findings | Affected Inflammatory Markers |

|---|---|---|

| Acute Lung Injury (ALI) Models | Reduced lung injury scores, lung wet-to-dry ratios, and myeloperoxidase (MPO) levels. nih.gov | Downregulated: TNF-α, IL-1β, IL-6, IL-18. nih.gov |

| Experimental Autoimmune Encephalomyelitis (EAE) Rat Model | Alleviated clinical signs, reduced inflammatory infiltration and demyelination, inhibited microglial activation. nih.gov | Inhibited: NLRP3 inflammasome activation. nih.gov |

| Concanavalin A-stimulated Mouse Splenocytes | Reduced splenocyte proliferation and shifted cytokine balance towards an anti-inflammatory profile. researchgate.net | Downregulated: IL-2, IFNγ, TNFα, IL-6, IL-17. Upregulated: IL-4, IL-10. researchgate.net |

Emodin in Metabolic and Endocrine Research Models (Non-Human)

In animal models of metabolic disorders, particularly diet-induced obesity and type 2 diabetes, emodin has shown significant beneficial effects. A systematic review and meta-analysis concluded that emodin can significantly reduce fasting blood glucose, total cholesterol, and triglycerides in animal models. nih.gov

In high-fat diet (HFD)-induced obese mice, oral administration of emodin improved insulin (B600854) sensitivity and lipid metabolism. nih.govresearchgate.net It was found to lower blood glucose and reduce the expression of key gluconeogenic enzymes in the liver. nih.gov Emodin treatment also blocked body weight gain, decreased blood lipids, and reduced the size of adipocytes in both white and brown adipose tissue. researchgate.netnih.gov The underlying mechanism is partly attributed to the inhibition of sterol regulatory element-binding proteins (SREBPs), which are crucial for lipid synthesis. researchgate.net Furthermore, emodin has been shown to activate brown adipose tissue (BAT) and induce the "browning" of white adipose tissue (WAT), processes that increase energy expenditure. nih.govnih.govresearchgate.net This is associated with increased expression of proteins like UCP1, which is involved in thermogenesis. nih.govresearchgate.net

Table 2: Effects of Emodin in Animal Models of Metabolic Disorders

| Animal Model | Key Metabolic Outcomes | Potential Mechanisms of Action |

|---|---|---|

| Diet-Induced Obese (DIO) Mice | Improved insulin sensitivity; lowered blood glucose; reduced hepatic cholesterol and triglycerides; blocked body weight gain. nih.govresearchgate.netnih.gov | Inhibition of 11β-HSD1; regulation of SREBP pathway; activation of AMPK pathway. nih.govnih.govresearchgate.net |

| High-Fat Diet (HFD) Mice | Improved glucose tolerance; reduced blood lipids; decreased adipocyte size. nih.govresearchgate.netnih.gov | Activation of brown adipose tissue (BAT); induction of browning in white adipose tissue (WAT). nih.govnih.gov |

| Type 2 Diabetes Mellitus (T2DM) Models | Reduced fasting blood glucose (FBG), total cholesterol (TC), and triglycerides (TG). nih.gov | Enhanced glucose utilization; inhibition of glucosidase. nih.gov |

Emodin's Modulatory Effects in Preclinical Neurobiological Disease Models

Emodin exhibits robust neuroprotective properties in various in vitro models of neurological disease. In cellular models of Alzheimer's disease, emodin has been shown to protect against beta-amyloid (Aβ)-induced neurotoxicity. nih.govnih.govnih.gov Pre-treatment with emodin improved the viability of U251 cells and cultured cortical neurons exposed to Aβ, suppressing lactate (B86563) dehydrogenase (LDH) leakage and inhibiting the activation of caspases-3, -8, and -9, thereby reducing apoptosis. nih.govingentaconnect.com The protective mechanisms involve the modulation of several signaling pathways, including the upregulation of nuclear factor-erythroid-2-related factor 2 (Nrf2), which controls the expression of antioxidant enzymes like superoxide (B77818) dismutase and catalase. ingentaconnect.comsemanticscholar.org Emodin also activates the PI3K/Akt pathway, leading to increased levels of the anti-apoptotic protein Bcl-2. nih.gov

In models of cerebral ischemia, emodin protects neuronal cells from oxygen-glucose deprivation (OGD). semanticscholar.orgnih.gov It restores cell viability, reduces the production of reactive oxygen species (ROS), and decreases glutamate (B1630785) release. semanticscholar.org This neuroprotection is partly achieved by activating the extracellular signal-regulated kinase (ERK)-1/2 signaling pathway and upregulating the glutamate transporter-1 (GLT-1). semanticscholar.org

Table 3: Neuroprotective Effects of Emodin in Cellular Models

| Cell Model | Insult/Toxin | Key Neuroprotective Findings | Associated Pathways |

|---|---|---|---|

| U251 Human Astroglioma Cells | Beta-amyloid (Aβ) | Improved cell viability; suppressed LDH leakage; inhibited caspase-3, -8, and -9 activation. nih.govingentaconnect.com | Nrf2 signaling pathway. ingentaconnect.comsemanticscholar.org |

| Rat Cortical Neurons | Beta-amyloid (Aβ) | Prevented cell death; increased Bcl-2 expression. nih.gov | PI3K/Akt pathway. nih.gov |

| PC12 Cells | Oxygen-Glucose Deprivation (OGD) | Restored cell viability; reduced ROS production and glutamate release; inhibited apoptosis. semanticscholar.orgnih.gov | ERK-1/2 signaling pathway; Activin A pathway. semanticscholar.orgnih.gov |

In animal models of neurodegenerative diseases, emodin has demonstrated the ability to modulate key pathological pathways and improve behavioral outcomes. In amyloid precursor protein (APP)/presenilin 1 (PS1) double-transgenic mice, a model for Alzheimer's disease, long-term administration of emodin improved spatial memory and learning abilities and decreased anxiety-like behaviors. nih.govresearchgate.net At the molecular level, emodin was found to decrease the deposition of Aβ plaques and reduce the accumulation of phosphorylated-τ in the brain. semanticscholar.orgresearchgate.net This was associated with the activation of the Nrf2 antioxidant pathway in the brain tissue of these mice. semanticscholar.orgresearchgate.net

In a rat middle cerebral artery occlusion (MCAO) model, which simulates ischemic stroke, emodin treatment reduced infarct volume and subsequent cell death. semanticscholar.orgresearchgate.net The neuroprotective effects in this model are linked to the activation of the ERK-1/2 signaling pathway, which helps to inhibit neuronal apoptosis and reduce glutamate toxicity. semanticscholar.org These findings from in vivo studies corroborate the cellular data, highlighting emodin's potential to interfere with multiple facets of neurodegenerative and ischemic pathways.

Emodin's Antimicrobial and Antiviral Research Applications (Non-Human Focus)

Emodin has been investigated for its potential applications in combating various pathogens, with non-human studies focusing on its mechanisms against bacteria and viruses.

Emodin exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. nih.govnih.gov Research has explored several mechanisms through which emodin and its derivatives exert these effects.

One primary mechanism is the disruption of the bacterial cell membrane. Studies have shown that emodin can alter the permeability of the plasma membrane. nih.govresearchgate.net For instance, haloemodin derivatives increase bacterial plasma membrane permeability to potassium ions more effectively than the parent emodin compound, contributing to their enhanced antibacterial activity against strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Aloe-emodin (B1665711) has also been shown to target the bacterial outer membrane by binding to the peptidoglycan layer, leading to disrupted membrane permeability, metabolic disruption, and eventual cell death. frontiersin.org

Interference with bacterial protein and nucleic acid synthesis is another key antibacterial mechanism. nih.govmdpi.com Aloe-emodin has a strong inhibitory effect on the synthesis of nucleic acids and proteins in Staphylococcus. mdpi.com Furthermore, emodin and its derivatives can bind to bacterial proteins, such as DNA gyrase and topoisomerase I, hindering their catalytic activities and thereby inhibiting bacterial replication. nih.gov It can also interfere with the oligomerization of toxins like α-toxin in S. aureus, attenuating its pathogenicity. frontiersin.org Emodin has also been found to inhibit the activity of Helicobacter pylori β-hydroxyacyl ACP dehydratase. nih.gov

Additionally, emodin has demonstrated the ability to inhibit biofilm formation, a key virulence factor for many pathogenic bacteria. researchgate.netfrontiersin.orgresearchgate.net

Table 3: Overview of Emodin's Antibacterial Mechanisms

| Mechanism of Action | Target Microorganism(s) | Specific Effect |

|---|---|---|

| Membrane Disruption | Gram-positive bacteria (S. aureus, B. cereus) | Increases plasma membrane permeability to potassium ions. nih.gov |

| Staphylococcus epidermidis | Binds to peptidoglycan layer, disrupting membrane integrity. frontiersin.org | |

| Inhibition of Macromolecule Synthesis | Staphylococcus | Inhibits nucleic acid and protein synthesis. mdpi.com |

| Various bacteria | Binds to and inhibits DNA gyrase and topoisomerase I. nih.gov | |

| Enzyme/Toxin Inhibition | Helicobacter pylori | Inhibits β-hydroxyacyl ACP dehydratase. nih.gov |